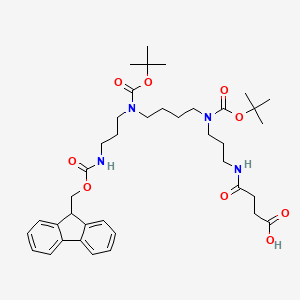

Spermine(fbbsuc-oh)

Description

Ubiquity and Fundamental Significance of Spermine (B22157) as a Major Biogenic Polyamine

Spermine (N1,N4-Bis(3-aminopropyl)butane-1,4-diamine) is a tetramine, meaning it possesses four amine groups, which contribute to its polycationic nature at physiological pH iris-biotech.dewikipedia.orghmdb.ca. This characteristic allows spermine to interact strongly with negatively charged biomolecules such as DNA, RNA, and phospholipids (B1166683) iris-biotech.dewikipedia.orgnih.gov. Its ubiquity is notable, as it is found in all eukaryotic cells and is also present in some bacteria, where it can act as an essential growth factor iris-biotech.dewikipedia.org.

The fundamental significance of spermine in biological systems is multifaceted:

Cellular Metabolism: Spermine is a key metabolite involved in various cellular processes iris-biotech.de.

Nucleic Acid Stabilization: It is known to associate with nucleic acids, particularly in viruses, and is thought to stabilize their helical structures iris-biotech.dewikipedia.org.

DNA Protection: Spermine functions as an intracellular free radical scavenger, protecting DNA from oxidative damage iris-biotech.dewikipedia.org.

Cell Growth and Proliferation: Polyamines, including spermine, play crucial roles in regulating cell growth, proliferation, and differentiation wikipedia.orghmdb.cainnexscientific.comresearchgate.net.

Biosynthesis: In animals, spermine biosynthesis originates from the amino acid ornithine, with spermidine (B129725) serving as an intermediate wikipedia.orghmdb.canih.govportlandpress.comchemimpex.comresearchgate.netacs.org.

Historical Perspectives and Evolution of Polyamine Research

The scientific journey into the world of polyamines began in 1678 when Antonie van Leeuwenhoek first identified crystalline substances in human semen, which were later named spermine wikipedia.orghmdb.canih.govportlandpress.comacs.orgnih.govresearchgate.netresearchgate.netmetwarebio.comostrovit.com. The precise chemical structure of spermine was not elucidated until the early 20th century wikipedia.orghmdb.canih.govportlandpress.comnih.govresearchgate.netresearchgate.netmetwarebio.com. Early research focused on their presence in various tissues and their essential role in bacterial growth iris-biotech.denih.govresearchgate.netresearchgate.net.

The evolution of polyamine research has seen significant advancements:

Metabolic Studies: Key enzymes in polyamine biosynthesis, such as ornithine decarboxylase (ODC), were identified, and metabolic pathways were mapped hmdb.caportlandpress.comresearchgate.netnih.govresearchgate.net.

Therapeutic Targets: The link between polyamine levels and diseases, particularly cancer, emerged, leading to the investigation of polyamines and their metabolic pathways as therapeutic targets nih.govportlandpress.comnih.govresearchgate.netgeno-chem.com.

Synthetic Derivatives: More recently, research has focused on the synthesis and application of modified polyamine structures. These derivatives, often featuring protecting groups or specific functionalizations, are designed to enhance solubility, control reactivity, and enable precise conjugation for various chemical and biological applications researchgate.netcombi-blocks.comchempep.com. Spermine(fbbsuc-oh) represents a product of this evolutionary phase in polyamine research.

Properties

IUPAC Name |

4-[3-[4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56N4O9/c1-38(2,3)51-36(48)42(25-13-21-40-33(44)19-20-34(45)46)23-11-12-24-43(37(49)52-39(4,5)6)26-14-22-41-35(47)50-27-32-30-17-9-7-15-28(30)29-16-8-10-18-31(29)32/h7-10,15-18,32H,11-14,19-27H2,1-6H3,(H,40,44)(H,41,47)(H,45,46) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNKBWFMEYXFDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCN(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C)CCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spermine Fbbsuc Oh : Chemical Identity, Properties, and Applications

Spermine Catabolism and Degradation Mechanisms

Generation of Metabolites and Associated Biological Implications within Catabolic Pathways

Spermine catabolism primarily occurs through two main routes: oxidation and acetylation plos.orgnih.gov. Spermine oxidase (SMOX) can oxidize spermine to spermidine (B129725), a process that also generates hydrogen peroxide and aldehydes plos.org. Alternatively, spermidine/spermine N1-acetyltransferase (SSAT) acetylates spermine to N1-acetylspermine. This acetylated form can then be exported from the cell or further oxidized by N1-acetylpolyamine oxidase (PAOX) back to spermidine plos.orgmdpi.comresearchgate.netpnas.org. These catabolic processes are critical for maintaining intracellular polyamine homeostasis, as dysregulation can be associated with various pathologies, including cancer mdpi.comphysiology.org. The biological implications of these pathways include the recycling of polyamines, the generation of reactive oxygen species (ROS) during oxidation, and the potential for acetylated polyamines to be excreted, thus reducing cellular polyamine load plos.orgmdpi.comresearchgate.netpnas.org. The specific catabolic fate and metabolite generation of Spermine(fbbsuc-oh) would depend on whether the "fbbsuc-oh" modification alters its recognition by SMOX, SSAT, or PAOX enzymes.

Homeostatic Regulation of Intracellular Spermine Levels

Cellular homeostasis of spermine and other polyamines is maintained through a complex interplay of synthesis, degradation, and transport mechanisms physiology.orgresearchgate.netfrontiersin.orgnih.gov. The precise regulation of intracellular polyamine concentrations is vital for normal cellular function, and disruptions are linked to various diseases physiology.orgfrontiersin.orgaging-us.com.

Transcriptional and Post-Transcriptional Control of Spermine Biosynthetic and Catabolic Enzymes

The expression and activity of enzymes involved in polyamine metabolism, particularly SSAT, are subject to extensive regulation at both transcriptional and post-transcriptional levels physiology.orgphysiology.orgcapes.gov.brnih.govresearchgate.net. Polyamines themselves can influence the transcription and translation of SSAT, often increasing its levels in response to elevated polyamine content physiology.orgphysiology.orgcapes.gov.brnih.gov. This regulation can involve mechanisms such as alterations in gene transcription, mRNA processing, translation efficiency, and protein turnover physiology.orgphysiology.orgcapes.gov.brnih.govresearchgate.net. For instance, polyamine analogues like N1,N12-bis(ethyl)spermine (BESM) can dramatically increase SSAT protein levels through reduced protein turnover and enhanced translation, even without a significant increase in mRNA nih.gov. The specific regulatory mechanisms governing the synthesis or degradation of Spermine(fbbsuc-oh) would depend on whether its structure is recognized by the regulatory machinery controlling canonical spermine metabolic enzymes.

Molecular Mechanisms of Polyamine Transport (Uptake and Efflux)

Polyamine transport across cell membranes is crucial for maintaining intracellular polyamine homeostasis, involving both uptake (influx) and export (efflux) mechanisms nih.govontosight.ainih.gov. While the precise molecular identity of all polyamine transporters in mammalian cells is still being elucidated, several pathways have been described, including caveolin-1 (B1176169) dependent endocytosis and solute carrier (SLC) transporters nih.govnih.govphysiology.org. For example, SLC3A2 has been identified as a polyamine exporter in certain cancer cells nih.govnih.gov. Other proposed mechanisms involve membrane potential-dependent transporters and receptor-mediated uptake, such as binding to heparan sulfate (B86663) and glypican 1 researchgate.net. The ability of cells to regulate polyamine levels is also influenced by their transport systems, which can be modulated by factors like oncogenes nih.gov. The specific transport mechanisms for Spermine(fbbsuc-oh) would likely be influenced by its chemical structure and charge distribution, potentially differing from native spermine if the "fbbsuc-oh" modification significantly alters its interaction with transporter proteins.

Molecular Mechanisms and Cellular Functions of Spermine

Interactions with Nucleic Acids and Regulation of Genetic Processes

Spermine (B22157), a ubiquitous polyamine, plays a critical role in various cellular processes through its direct and indirect interactions with nucleic acids. Its polycationic nature at physiological pH allows it to associate closely with the negatively charged phosphate backbone of DNA and RNA, thereby influencing their structure, stability, and function.

Spermine is a potent condensing agent for DNA. By neutralizing the negative charges on the DNA backbone, spermine facilitates the collapse of DNA into compact structures. This condensation is crucial for the packaging of DNA within the confined space of the cell nucleus and in the heads of bacteriophages. Studies have shown that even small amounts of spermine can induce condensation of both long and short DNA duplexes nih.gov. The process is thought to be driven by non-specific electrostatic interactions, where spermine molecules effectively shield the repulsion between adjacent phosphate groups, allowing the DNA to fold upon itself nih.govresearchgate.net.

Interestingly, while spermine efficiently condenses DNA, it does not have the same effect on mixed-sequence RNA duplexes under physiological conditions nih.gov. Molecular dynamics simulations suggest that spermine binds externally to the DNA duplex, which facilitates intermolecular bridging and subsequent condensation. In contrast, spermine tends to be sequestered deep within the major groove of mixed-sequence RNA, limiting its ability to form bridges between molecules and thus preventing condensation nih.gov. This differential interaction is significant as it allows RNA to remain soluble and functionally active in the cellular environment where spermine concentrations are high enough to precipitate DNA nih.gov.

The ability of spermine to bind to and condense DNA without significantly altering its native B-form secondary structure is a key aspect of its biological function nih.gov. This structural preservation ensures that while the DNA is compacted, its genetic information remains intact and accessible for processes like transcription and replication when required.

| Feature | DNA | Mixed-Sequence RNA |

| Spermine Binding Site | External to the duplex | Deep within the major groove |

| Effect of Spermine | Condensation | Resistance to condensation |

| Mechanism | Intermolecular bridging | Sequestration, limiting bridging |

Spermine exerts a significant influence on gene expression at both the transcriptional and translational levels. Its ability to modulate DNA conformation can directly impact the accessibility of promoter regions to transcription factors and RNA polymerase, thereby regulating which genes are turned on or off. The condensation of DNA into tightly packed structures, for instance, is generally associated with transcriptional repression, as it physically hinders the binding of the transcriptional machinery doshisha.ac.jpmdpi.com.

Conversely, at lower concentrations, polyamines can promote gene expression. This biphasic effect—promotion at low concentrations and inhibition at high concentrations—has been observed in cell-free luciferase assays doshisha.ac.jpmdpi.com. The promotional effect is thought to be related to a specific shrunken conformation of DNA that facilitates the interaction between regulatory proteins and their target DNA sequences mdpi.com.

At the translational level, polyamines are known to be essential for protein synthesis. They can influence the structure and function of ribosomes and are involved in the initiation, elongation, and termination phases of translation. For example, in mammals and plants, the translation of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis, is regulated by polyamine levels through a mechanism involving an upstream open reading frame (uORF) in its mRNA nih.gov. High concentrations of spermidine (B129725) can cause ribosomes to stall at this uORF, thereby inhibiting the translation of the main SAMDC coding sequence nih.gov. This autoregulatory feedback loop is a critical mechanism for maintaining polyamine homeostasis within the cell.

Within the eukaryotic nucleus, DNA is organized into a complex structure called chromatin, which consists of DNA wrapped around histone proteins. The level of chromatin compaction plays a crucial role in regulating gene expression and other DNA-templated processes. Spermine, along with other polyamines and divalent cations, is a key player in modulating the higher-order structure of chromatin plos.org.

Studies using permeabilized cells have demonstrated that increasing the concentration of spermine leads to a corresponding increase in chromatin compaction plos.org. Due to its +4 charge, spermine is more effective at inducing compaction at lower concentrations compared to spermidine (+3) plos.org. It is hypothesized that small changes in the intracellular localization and concentration of polyamines can lead to significant alterations in the level of chromatin compaction plos.org. This charge neutralization mechanism is thought to be a primary driver of the large-scale hyper-condensation of chromatin observed under certain cellular conditions, such as ATP depletion plos.org.

The dynamic interplay between polyamines and chromatin structure is essential for various cellular processes. During spermiogenesis, the process of sperm cell development, chromatin undergoes extreme condensation as histones are replaced by protamines. This remodeling is a complex process involving histone modifications and transient DNA strand breaks nih.govresearchgate.net. Polyamines are thought to play a role in facilitating these structural transitions, ensuring the proper packaging of the paternal genome.

Spermine plays a crucial role in protecting DNA from damage induced by various agents, particularly reactive oxygen species (ROS). As an intracellular free radical scavenger, spermine can directly quench harmful radicals and protect DNA from oxidative attack wikipedia.org. It has been shown to prevent single-strand breaks in plasmid DNA induced by singlet molecular oxygen nih.govresearchgate.net.

The protective effect of spermine, however, can be complex and dependent on the cellular context, particularly the concentration of transition metals like iron and copper. While at low concentrations of these metals, spermine exerts a protective role against DNA strand breakage, at higher metal concentrations, it can paradoxically promote DNA damage nih.gov. This dual effect is thought to be due to spermine's ability to facilitate the interaction of metal ions with DNA under certain conditions, leading to the generation of ROS in close proximity to the DNA molecule nih.gov.

| Condition | Effect of Spermine on DNA Damage |

| Low Metal Ion Concentration | Protective |

| High Metal Ion Concentration | Promotive |

| Presence of Singlet Oxygen | Protective |

Engagement in Protein Synthesis and Post-Translational Modifications

Beyond its interactions with nucleic acids, spermine is intricately involved in the machinery of protein synthesis and the subsequent modification of newly synthesized proteins.

A unique and essential role of polyamines, specifically spermidine (the precursor to spermine), is its involvement in the post-translational modification of the eukaryotic initiation factor 5A (eIF5A). This modification, known as hypusination, is critical for the activity of eIF5A and is essential for eukaryotic cell proliferation researchgate.net.

The hypusination process occurs in two enzymatic steps. First, deoxyhypusine synthase (DHS) transfers the aminobutyl moiety from spermidine to a specific lysine (B10760008) residue on the eIF5A precursor. Second, deoxyhypusine hydroxylase (DOHH) hydroxylates this intermediate to form the mature, hypusinated eIF5A (eIF5AH) researchgate.netnih.gov. Although only a small fraction of the total cellular spermidine is utilized for this process, the resulting hypusinated eIF5A is vital for cell survival researchgate.net.

eIF5AH is thought to function as a translation elongation factor, facilitating the synthesis of proteins containing specific amino acid motifs, such as consecutive proline residues, which can otherwise cause ribosome stalling researchgate.netcell.com. Recent research has highlighted the importance of the polyamine-eIF5A-hypusine axis in regulating the expression of specific subsets of proteins, including those involved in mitochondrial function umn.edujohnshopkins.edu. For instance, eIF5AH has been shown to promote the efficient expression of mitochondrial proteins involved in the TCA cycle and oxidative phosphorylation (OXPHOS) umn.edu.

Furthermore, the level of eIF5A hypusination appears to be dynamic and can be influenced by factors such as age and dietary polyamine intake cell.com. Studies in fruit flies have shown that levels of hypusinated eIF5A decline with age, but this decline can be counteracted by dietary spermidine, which in turn protects against age-related mitochondrial dysfunction cell.com. This underscores the critical link between polyamine metabolism, protein synthesis, and cellular health.

Influence of Spermine on Protein Kinase Activities and Signaling Cascades

Spermine, a ubiquitous polyamine, plays a significant role in modulating the activity of various protein kinases and their downstream signaling cascades, thereby influencing a multitude of cellular processes. Its effects are multifaceted, ranging from direct interaction with kinases to influencing upstream signaling components.

In reconstituted systems, spermine has been shown to interfere with the association of Protein Kinase C (PKC) with liposomes in a structure-specific manner. This effect is particularly potent at micromolar concentrations and is highly dependent on the density of phosphatidylserine on the liposome, suggesting that spermine exerts its modulatory action by forming a complex with this acidic phospholipid. nih.gov

Furthermore, spermine can activate Mitogen-Activated Protein Kinases (MAPKs). In tobacco leaves, spermine specifically activates Salicylic Acid-induced Protein Kinase (SIPK) and Wound-induced Protein Kinase (WIPK). nih.gov This activation appears to be mediated through mitochondrial dysfunction, involving reactive oxygen species and calcium influx. nih.gov Studies have also indicated that polyamines, including spermine, are involved in the activation of MAPKs and tyrosine kinases, which in turn stimulate the expression of nuclear proto-oncogenes like myc, jun, and fos. physiology.org

The table below summarizes the effects of spermine on specific protein kinases and signaling pathways.

| Kinase/Pathway | Organism/System | Observed Effect of Spermine | Reference |

| Protein Kinase C (PKC) | Reconstituted system | Interferes with association to liposomes | nih.gov |

| SIPK and WIPK (MAPKs) | Tobacco leaves | Activation via mitochondrial dysfunction | nih.gov |

| Tyrosine Kinases and MAPKs | Cultured cells | Activation, leading to proto-oncogene expression | physiology.org |

| Src Kinase | in vitro | Direct allosteric activation | elifesciences.org |

| PI3K-Akt Signaling Pathway | Diabetic Cardiomyopathy Model | Modulation of pathway components | nih.gov |

Recent research has provided evidence that the metabolite spermidine, a precursor to spermine, can directly bind to and allosterically activate Src kinase. elifesciences.org This suggests a direct molecular mechanism by which polyamines can influence kinase activity. In the context of disease, spermine has been shown to regulate immune and signal transduction pathways in diabetic cardiomyopathy, including the PI3K-Akt signaling pathway. nih.gov

Regulation of Membrane Integrity and Ion Channel Function

Spermine is critically involved in maintaining the structural and functional integrity of cellular membranes and in the regulation of ion channel activity.

Control of Ion Channel Activity (e.g., Inwardly Rectifying K+ Channels)

A primary and well-documented role of intracellular spermine is the voltage-dependent block of inwardly rectifying potassium (Kir) channels. nih.govrupress.orgrupress.org This block is responsible for the characteristic inward rectification of these channels, where they conduct K+ ions more readily into the cell than out of it. nih.govphysiology.org

The mechanism of spermine block is complex. At negative membrane potentials, spermine can screen negative surface charges near the inner vestibule of the channel, which reduces the single-channel current amplitude. nih.gov As the membrane potential becomes more positive, spermine moves deeper into the pore, causing a rapid, voltage-dependent block of the channel. nih.gov This "long-pore plugging" model suggests that spermine physically occludes the channel pore, preventing the outward flow of potassium ions. researchgate.net The affinity of spermine binding and the resulting rectification are dependent on specific amino acid residues within the channel pore. researchgate.net

Molecular dynamics simulations have provided detailed visualizations of K+ conduction through Kir channels and the molecular details of the channel block by spermine, showing spermine residing at different locations within the pore depending on the applied voltage. rupress.org

| Ion Channel | Key Feature | Role of Spermine |

| Inwardly Rectifying K+ (Kir) Channels | Voltage-dependent block | Blocks outward K+ flow, causing inward rectification |

| Kir2.1 | Surface charge screening and pore block | Reduces single-channel amplitude and causes fast open-channel block |

This regulation of Kir channels by spermine is essential for stabilizing the resting membrane potential and regulating cellular excitability in numerous cell types. nih.gov

Contribution to Cellular Membrane Structure and Function

Spermine contributes to the stability and function of cellular membranes through its polycationic nature. It can interact with negatively charged components of the membrane, such as acidic phospholipids (B1166683). This interaction can neutralize charges and potentially lead to a less permeable or mechanically stronger membrane. nih.gov

In the context of the intestinal barrier, spermine plays a role in maintaining its integrity. nih.gov It has been shown to protect this barrier through signaling pathways involving Rac1/PLC-γ1. nih.gov Furthermore, spermine supplementation can enhance the expression of tight junction proteins, which are crucial for maintaining the barrier function of epithelial cells. nih.gov

Disruptions in cellular homeostasis, such as those caused by high temperatures, can compromise membrane integrity, leading to increased permeability and ion leakage. mdpi.com The ability of spermine to stabilize membranes may help mitigate such damage. The depletion of spermine has been linked to changes in mitochondrial membrane potential and ultrastructure, indicating its importance for the integrity of organellar membranes as well. nih.gov

Participation in Intracellular Signaling Pathways

Spermine is an active participant in a variety of intracellular signaling pathways, acting as a signaling molecule itself and influencing other signaling cascades. physiology.orgrupress.org

In plants, extracellular spermine can trigger a rapid increase in the signaling lipid phosphatidic acid (PA). nih.gov This response involves the activation of phospholipase D (PLD), particularly PLDδ, and is linked to a transient efflux of K+ ions across the plasma membrane. nih.gov This suggests a role for spermine in lipid-based signaling pathways that can impact ion fluxes.

Spermine is also implicated in signaling pathways related to immune responses. It can inhibit the synthesis of proinflammatory cytokines, such as TNF, IL-1, and IL-6, in human mononuclear cells. rupress.org This counterregulatory mechanism helps to restrain the immune response and prevent excessive inflammation. rupress.org In the context of diabetic cardiomyopathy, spermine has been shown to regulate immune and signal transduction pathways, highlighting its role in modulating cellular responses in disease states. nih.gov

Furthermore, spermine signaling is involved in plant defense responses against pathogens. researchgate.net It can act as a signal molecule to induce defense-related proteins and resistance against viral infections. researchgate.net The table below outlines some of the key intracellular signaling pathways in which spermine participates.

| Signaling Pathway/Process | Organism/System | Role of Spermine |

| Phosphatidic Acid Signaling | Arabidopsis | Triggers rapid increase in PA via PLDδ activation |

| Proinflammatory Cytokine Synthesis | Human Mononuclear Cells | Inhibits synthesis of TNF, IL-1, IL-6 |

| Immune and Signal Transduction in Disease | Diabetic Cardiomyopathy Model | Regulates pathways like PI3K-Akt |

| Plant Defense Signaling | Plants | Acts as a signal molecule to induce defense responses |

The involvement of polyamines in cellular signaling is extensive, influencing transcription, translation, and post-translational modifications, thereby facilitating cell growth and development. nih.gov

Physiological and Biological Roles of Spermine in Organisms

Roles in Cellular Growth, Proliferation, and Differentiation

Spermine (B22157) is intrinsically involved in the fundamental processes of cellular growth, proliferation, and differentiation. Its presence and concentration within the cell can significantly influence these events, highlighting its importance in normal development and tissue homeostasis.

Spermine exhibits a dual role in regulating cell fate, capable of both promoting cell proliferation and inducing apoptosis, or programmed cell death. This paradoxical effect is often dependent on the cellular context and concentration of spermine. Polyamines, including spermine, are essential for cell growth and the maintenance of cell viability nih.gov. However, elevated concentrations of spermine can lead to apoptosis nih.gov. For instance, in certain cancer cell lines, spermine has been shown to induce apoptosis by increasing intracellular levels of reactive oxygen species (ROS) frontiersin.org.

The catabolism of spermine by enzymes like bovine serum amine oxidase (BSAO) can produce cytotoxic byproducts, including hydrogen peroxide, which in turn trigger the apoptotic cascade. Studies on neuroblastoma cells have demonstrated that the enzymatic products of spermine can induce a significant increase in early apoptotic cells nih.gov. This process is associated with an increase in the expression of p53 and caspase-3, key regulators of apoptosis nih.gov.

Conversely, a reduction in the intracellular polyamine pool, including spermine, can also trigger apoptosis. The use of spermine analogues like N1,N11-diethylnorspermine (DENSPM) has been shown to deplete cellular polyamine levels, leading to the induction of apoptosis in human melanoma cells nih.govresearchgate.net. These analogues are being investigated as potential antitumor agents due to their ability to interfere with cell growth and induce cell death nih.gov.

The following table summarizes the effects of spermine and its analogues on apoptosis in different cell lines:

Spermine and other polyamines are critical for the proper progression of the cell cycle, the series of events that take place in a cell leading to its division and duplication. Polyamine levels fluctuate throughout the cell cycle, with peaks in biosynthetic activity observed at the G1/S transition and during the G2 phase portlandpress.comportlandpress.com. These fluctuations are essential for ensuring the cell divides correctly.

Depletion of cellular polyamines can lead to disruptions in the cell cycle. For example, treatment of cells with polyamine biosynthesis inhibitors can prolong the S-phase of the cell cycle, indicating a crucial role for these molecules in DNA replication portlandpress.com. Studies using spermine analogues in human melanoma cells have revealed a prominent block in the G1 phase of the cell cycle, characterized by an accumulation of cells in G0/G1 and a depletion of cells in the S-phase nih.gov. A less restrictive G2 block was also observed nih.gov.

In contrast, supplementation with polyamines like spermidine (B129725) has been shown to promote cell cycle progression. In cultured silkworm cells, spermidine increased the percentage of cells in the S and G2/M phases while decreasing the percentage in the G1 phase nih.gov. This was accompanied by an increased expression of cell cycle-related genes such as Cyclin A, Cyclin B, Cyclin D, and Cyclin E nih.gov.

The influence of spermine extends beyond individual cells to the development and formation of tissues and organs in a variety of organisms.

Plant Organ Development: In plants, polyamines like spermine are involved in a wide range of developmental processes, including embryogenesis, floral emergence, and leaf senescence nih.govnih.gov. They are considered a class of plant growth regulators nih.gov. Exogenous application of spermine can positively regulate photosynthetic activity and improve seed germination and early seedling growth under stress conditions nih.gov. Studies in Arabidopsis thaliana have shown that treatment with spermidine can alter plant morphology, resulting in shorter stalks and darker green leaves researchgate.net.

Bone Growth: Spermine plays a significant role in bone homeostasis. Research has shown that spermine can ameliorate osteoporosis by promoting bone formation and mineralization while decreasing bone resorption nih.gov. In mouse models, oral supplementation with spermidine and spermine prevented bone loss by disrupting the differentiation and maturation of osteoclasts, the cells responsible for bone breakdown win-healthco.comnih.gov. This effect is achieved without affecting the survival of these cells nih.gov. However, it is important to maintain a strict regulation of polyamine levels, as excess spermine has been found to decrease hydroxyapatite synthesis, a key component of bone mineral humboldt.edu.

Muscle Growth: Polyamines are also implicated in skeletal muscle growth and regeneration. Increased levels of polyamines are associated with cardiac and skeletal muscle hypertrophy in response to anabolic agents sigmaaldrich.com. The enzyme spermine oxidase (SMOX), which catabolizes spermine, is highly expressed in muscle tissue and its overexpression has been linked to an increase in muscle fiber size nih.gov. Conversely, a reduction in SMOX can lead to muscle atrophy nih.gov. Spermidine, a product of the SMOX reaction, appears to be involved in counteracting aging-related skeletal muscle atrophy, partly by reactivating autophagy nih.govresearchgate.net.

The table below summarizes key research findings on the impact of spermine on tissue development:

Immunomodulatory Functions of Spermine

Spermine has been shown to possess significant immunomodulatory properties, influencing the function of various immune cells and thereby shaping the immune response.

Spermine can suppress the activation and proliferation of CD4+ T cells and impede the polarization of T effector cells in a dose-dependent manner researchgate.net. This effect is associated with the inhibition of ERK phosphorylation, a key signaling pathway in T cell activation researchgate.net. In the context of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis, spermine supplementation has been shown to significantly suppress disease progression researchgate.net. This is achieved by reducing the number of pathogenic IFNγ- and IL-17a-producing T cells in the periphery, thereby limiting their infiltration into the central nervous system researchgate.net.

Furthermore, polyamines can influence the differentiation of T helper cells. Spermidine has been shown to preferentially commit naïve T cells to a regulatory T cell (Treg) phenotype, which plays a crucial role in maintaining immune tolerance bohrium.commdc-berlin.de. This polarizing effect of spermidine requires an intact autophagic machinery mdc-berlin.de.

Spermine and other polyamines also exert a considerable influence on the function of macrophages and dendritic cells, which are key players in the innate immune response and in initiating adaptive immunity. Polyamines can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6 by activated monocytes and macrophages nih.govrupress.org.

Spermidine has been shown to promote the differentiation of anti-inflammatory M2-like macrophages nih.gov. In a mouse model of colitis, spermidine administration protected against intestinal inflammation by promoting these anti-inflammatory macrophages nih.gov. Similarly, in a model of collagen-induced arthritis, spermidine inhibited the polarization of pro-inflammatory M1 macrophages in the synovial tissue, thereby reducing inflammation researchgate.netdovepress.com.

In dendritic cells (DCs), spermidine has been identified as a critical metabolite that can suppress their activation. It restrains glycolysis and prevents the overactivation of IFN-α primed DCs, both in vitro and in vivo nih.gov. This anti-inflammatory effect of spermidine is mediated through the activation of the FOXO3 pathway nih.gov.

Counterregulatory Role in Pro-inflammatory Cytokine Synthesis

Spermine plays a significant counterregulatory role in the immune response by inhibiting the synthesis of pro-inflammatory cytokines. nih.gov When added to cultures of human peripheral blood mononuclear cells stimulated with lipopolysaccharide (LPS), spermine effectively curtails the production of key pro-inflammatory cytokines, including tumor necrosis factor (TNF), interleukin-1 (IL-1), IL-6, MIP-1α, and MIP-1β. nih.govnih.govresearchgate.net This inhibitory mechanism is specific, reversible, and occurs at a post-transcriptional level, independent of polyamine oxidase activity. nih.govnih.gov Notably, significant inhibition of TNF synthesis is observed even when spermine is introduced after the initial LPS stimulation. nih.govnih.gov

This function positions spermine as a crucial feedback signal during inflammation, infection, or injury. nih.gov As damaged or dying cells release spermine, its local concentration increases, providing a signal to suppress further damage that could be caused by excessive cytokine production. nih.gov This mechanism serves to dampen the immune response and prevent the potentially injurious effects of an overactive inflammatory state. nih.gov In vivo studies have corroborated these findings, showing that local administration of spermine can protect against acute inflammation. nih.govresearchgate.net This identifies spermine as a key molecule in a feedback loop that restrains the monocyte pro-inflammatory response, offering a level of molecular regulation to control local immune reactions. nih.gov

Implications in Autoimmune Conditions and Immune Regulation

Emerging research highlights the critical role of spermine in modulating immune responses and its implications for autoimmune diseases. nih.gov Polyamines like spermine are essential for numerous cellular processes, but their levels are tightly controlled; this control may be compromised in autoimmune conditions where elevated polyamine levels are often observed. frontiersin.org In diseases such as systemic lupus erythematosus (SLE), spermine acts as a metabolic brake for Janus kinase (JAK) signaling, a critical pathway in cytokine-mediated autoimmunity. nih.gov

Mechanistically, spermine can directly bind to the FERM and SH2 domains of JAK1, which impairs the interaction between JAK1 and cytokine receptors. nih.gov This action broadly suppresses the phosphorylation of JAK1 triggered by various cytokines, including type I and II interferons (IFN-I, IFN-II), interleukin-2 (IL-2), and IL-6. nih.gov Studies have found that peripheral blood mononuclear cells from individuals with SLE have decreased spermine concentrations, which correlates with enhanced IFN-I and lupus gene signatures. nih.gov Treatment with spermine has been shown to attenuate autoimmune pathogenesis in mouse models of SLE and psoriasis. nih.gov Furthermore, spermine has been observed to reduce the activation and proliferation of pathogenic CD4+ T cells, such as Th1 and Th17 cells, which are central to the pathology of multiple sclerosis. researchgate.net This suggests that spermine is a key metabolic checkpoint for cellular homeostasis and a potential immunosuppressive molecule for controlling autoimmune diseases. nih.gov

Spermine in Stress Responses and Cellular Protection

Mechanisms of Antioxidant Defense (Free Radical Scavenging, Reactive Oxygen Species Protection)

Spermine functions as a potent antioxidant, directly protecting cells from oxidative damage by scavenging free radicals. nih.govpnas.org This polyamine is found in millimolar concentrations within the cell nucleus, positioning it as a major intracellular compound capable of defending DNA against attack by reactive oxygen species (ROS). nih.govpnas.org The protective mechanism involves spermine directly interacting with and neutralizing harmful free radicals, such as the hydroxyl radical. nih.govpnas.org

This free radical scavenging action has several protective effects. In mitochondria, spermine can inhibit the production of hydrogen peroxide (H2O2) and maintain the reduced state of glutathione and sulfhydryl groups, thereby preventing the induction of the mitochondrial permeability transition (MPT) pore, a key event in cell death. nih.gov Studies have shown that spermine can be converted into adducts in the presence of hydroxyl radicals, confirming its role as a direct scavenger. pnas.orgpnas.org This antioxidant capability is distinct from other cellular systems, such as the glutathione pathway. johnshopkins.edunih.gov When cells are depleted of both glutathione and polyamines, they show increased sensitivity to hydrogen peroxide, indicating that spermine provides a unique and essential layer of protection against oxidative stress. johnshopkins.edunih.gov

Responses to Abiotic Stresses in Plants (e.g., Drought, Salinity, Heat Tolerance)

Spermine is a key molecule in the response of plants to various abiotic stresses, including drought, salinity, and heat. mdpi.comfrontiersin.orgnih.gov Both endogenous increases in spermine levels and the exogenous application of spermine have been shown to enhance plant tolerance to these environmental challenges. mdpi.comnih.gov

Under drought stress, spermine helps plants by improving water use efficiency, enhancing photosynthetic activity, and protecting cellular structures from oxidative damage. researchgate.netnih.gov It contributes to osmotic adjustment and stomatal regulation, which are critical for maintaining water balance. researchgate.netnih.gov For instance, in Arabidopsis, spermine-deficient mutants are hypersensitive to drought, a phenotype that can be rescued by the external application of spermine. nih.gov This is partly due to spermine's role in modulating Ca2+-permeable channels, which influences stomatal closure. nih.gov

In response to high salinity, spermine alleviates the negative effects by reducing sodium ion accumulation, maintaining membrane stability, and enhancing the activity of antioxidant enzymes. nih.govdoi.orgtandfonline.com Application of spermine can decrease the harmful impacts of salt stress on plant growth, gas exchange, and relative water content. nih.govnih.gov Research on tomato plants showed that exogenous spermine reduced leaf damage and improved survival and photosynthetic rates under combined salinity and herbicide stress. frontiersin.org Similarly, in wheat, spermine application mitigated the hazardous effects of salinity, particularly in salt-tolerant cultivars. tandfonline.com

The table below summarizes research findings on spermine's role in mitigating abiotic stress in various plants.

| Plant Species | Abiotic Stress | Observed Effects of Spermine | Reference |

|---|---|---|---|

| Arabidopsis (Arabidopsis thaliana) | Drought, Salinity | Mitigated hypersensitivity in spermine-deficient mutants; involved in controlling stress-induced Ca2+ dynamics. | nih.gov |

| Wheat (Triticum aestivum) | Drought, Salinity | Relieved inhibitory effects of drought, promoted grain filling; alleviated hazardous effects of salinity through antioxidative defense. | doi.orgtandfonline.com |

| Tomato (Solanum lycopersicum) | Salinity, Herbicide (Paraquat) | Reduced leaf damage, enhanced survival, growth, and photosynthetic rate under combined stress. | frontiersin.org |

| Nasturtium (Tropaeolum majus) | Salinity | Decreased harmful effects on growth and gas exchange; increased flowering and relative water content. | nih.gov |

| Plantain (Plantago major) | Salinity | Improved water content, preserved chlorophyll, lowered damage markers (MDA), and boosted the antioxidant system. | nih.gov |

| Trifoliate Orange (Poncirus trifoliata) | Drought, Heat | Elevated activities of antioxidant enzymes (CAT, SOD, peroxidases) and expression of heat shock proteins. | nih.gov |

General Protection against Oxidative Damage

Spermine, along with its precursor spermidine, provides crucial protection against oxidative damage caused by reactive oxygen species like hydrogen peroxide. johnshopkins.edunih.govresearchgate.netproquest.com This protective role is fundamental, as oxidative damage to macromolecules is a constant threat to cellular survival. pnas.org Studies using mouse fibroblasts have demonstrated that cells unable to synthesize spermine are more sensitive to the cytotoxic effects of oxidative stress. libis.benih.gov

When present at normal physiological concentrations, spermine can effectively protect cells from ROS. johnshopkins.edunih.gov Research indicates that spermine may be more effective in this role compared to spermidine, especially when intracellular polyamine levels are low. johnshopkins.edunih.govresearchgate.net The protective mechanism of spermine is multifaceted; it includes direct scavenging of free radicals and stabilizing macromolecules like DNA from oxidative attack. pnas.orgnih.gov This function is independent of other major antioxidant systems, such as glutathione, providing an additional layer of cellular defense. johnshopkins.edunih.govnih.gov The depletion of both polyamines and glutathione renders cells significantly more sensitive to oxidative damage, highlighting the distinct and vital role spermine plays in maintaining cellular oxidative homeostasis. johnshopkins.edunih.gov

Interactions with the Gut Microbiome

Spermine and other polyamines play an important role in the dynamic relationship between a host and its gut microbiome, influencing intestinal health, microbial composition, and metabolism. mdpi.comoxfordhealthspan.com The spermidine/spermine pool in the gut is derived from three main sources: direct dietary intake, synthesis by host tissues, and production by the gut microbiota itself. oxfordhealthspan.commdpi.com

Certain gut bacteria are capable of metabolizing polyamines from food, which can enhance their utilization and bioavailability. oxfordhealthspan.com Polyamines, in turn, can modulate the composition and function of the gut microbiota. For example, supplementation with spermine has been shown to regulate intestinal metabolism and increase the number of beneficial bacteria in animal models. mdpi.com Specifically, spermidine, a closely related polyamine, has been found to increase the abundance of beneficial Lactobacillus while reducing harmful bacteria like Turicibacter and Alistipes. mdpi.com

This interaction is crucial for maintaining intestinal homeostasis. Polyamines contribute to the integrity of the gut barrier, and their interaction with gut microbiota helps fine-tune the intestinal mucosal epithelium and local immunity. mdpi.comnih.gov Dysbiosis, or an imbalance in the gut microbiota, can be associated with altered polyamine levels. mdpi.com The regulation of gut microbiota and their metabolites by polyamines like spermine can impact host health, including inflammatory responses and metabolic function. mdpi.comresearchgate.net

Microbial Production and Metabolism of Polyamines in the Gut

The gut microbiota, the vast community of microorganisms residing in the gastrointestinal tract, plays a significant role in the production and metabolism of polyamines, including spermine. frontiersin.org While the host can synthesize polyamines, the gut microbiota is a major contributor to the polyamine pool in the lower intestine. frontiersin.org Various bacterial genera and species work in concert to establish metabolic interactions with the host, and this includes the synthesis of putrescine, spermidine, and spermine. frontiersin.org

Intestinal bacteria can produce polyamines that, in turn, can suppress chronic inflammation and enhance the intestinal barrier in the colon. oup.comoup.combohrium.comnih.gov These microbially-derived polyamines can also be absorbed into the bloodstream through the colonic epithelium, potentially influencing host physiology beyond the gut. oup.comoup.combohrium.comnih.gov The production of polyamines by gut microbes can help to compensate for the age-related decline in host polyamine levels. oup.comoup.com

The metabolism of polyamines by gut bacteria is a complex process. For instance, putrescine can be produced by different bacteria through collective biosynthetic pathways that involve a complex exchange of metabolites. frontiersin.org Environmental factors within the gut, such as the presence of indigestible polysaccharides, can influence the metabolism of the gut microbiota and stimulate the synthesis of intestinal polyamines. frontiersin.org

| Bacterial Contribution to Gut Polyamines | Key Functions | References |

| Synthesis of putrescine, spermidine, and spermine by various gut bacteria. | Provide a significant source of polyamines for the host, particularly in the lower intestine. | frontiersin.org |

| Suppression of chronic inflammation. | Helps to maintain gut homeostasis. | oup.comoup.combohrium.comnih.gov |

| Enhancement of the intestinal barrier. | Strengthens the physical barrier between the gut lumen and the host's internal environment. | oup.comoup.combohrium.comnih.gov |

| Compensation for age-related polyamine decline. | Upregulation of microbial polyamine production can help offset the decrease in host synthesis. | oup.comoup.com |

Impact on Gut Mucosal Homeostasis and Intestinal Barrier Function

Spermine and other polyamines are crucial for maintaining gut mucosal homeostasis and the integrity of the intestinal barrier. The intestinal epithelium is a rapidly renewing tissue, and this turnover is essential for preventing the invasion of pathogens and harmful substances from the gut lumen. nih.gov Polyamines are vital for the processes of cell growth, proliferation, and differentiation that underpin this renewal. nih.gov

Research has shown that polyamines positively affect intestinal barrier function. nih.gov They play a role in the expression and proper localization of tight junction proteins, which are critical for sealing the space between epithelial cells and preventing a "leaky gut". researchgate.netresearchgate.net For instance, spermidine has been shown to attenuate increased intestinal permeability and the abnormal distribution of tight junctions in colitis models. researchgate.netnih.gov

The protective effects of polyamines on the gut barrier may be mediated through various signaling pathways. Studies have indicated the involvement of the Aryl hydrocarbon Receptor (AhR) in the beneficial effects of spermidine on intestinal barrier function in inflammatory bowel disease models. researchgate.netnih.gov Spermidine was found to rescue intestinal barrier defects through AhR-Nrf2 and AhR-STAT3 pathways. nih.gov

| Impact of Polyamines on Gut Barrier Function | Mechanism of Action | References |

| Enhanced intestinal epithelial cell renewal. | Support for cell growth, proliferation, and differentiation. | nih.gov |

| Improved tight junction integrity. | Regulation of the expression and distribution of tight junction proteins. | researchgate.netresearchgate.net |

| Attenuation of intestinal permeability. | Strengthening the barrier to prevent translocation of harmful substances. | researchgate.netnih.gov |

| Activation of protective signaling pathways. | Involvement of pathways such as AhR/Nrf2 and AhR/STAT3. | nih.gov |

Spermine's Role in Modulating Gut Microbiota Composition and Function

Spermine and other polyamines can influence the composition and function of the gut microbiota. The interplay between polyamines and gut microbes is bidirectional, with microbes producing polyamines and polyamines, in turn, shaping the microbial community.

Studies in mice have shown that supplementation with spermidine can lead to significant alterations in the composition of the gut microbiota. nih.govresearchgate.net For example, in diet-induced obese mice, spermidine supplementation was associated with a rescue of the Firmicutes to Bacteroidetes ratio. researchgate.net Furthermore, spermidine treatment increased the abundance of the Lachnospiraceae NK4A136 group, a bacterium that produces short-chain fatty acids and was found to be decreased in obese subjects. nih.gov

The modulation of the gut microbiota by polyamines appears to be a key mechanism through which they exert their beneficial effects on the host. The transplantation of a spermidine-altered microbiota has been shown to confer protection against obesity. nih.gov This suggests that the changes in the gut microbial community induced by polyamines are directly linked to improved metabolic outcomes.

| Effect of Polyamines on Gut Microbiota | Observed Changes in Microbial Composition | Functional Implications | References |

| Alteration of microbiota composition. | Changes in the relative abundance of major phyla like Firmicutes and Bacteroidetes. | researchgate.net | |

| Increased abundance of beneficial bacteria. | Proliferation of short-chain fatty acid-producing bacteria such as Lachnospiraceae NK4A136 group. | Improved gut health and metabolic function. | nih.gov |

| Conferral of protective effects via microbiota transplantation. | Transfer of a polyamine-altered microbiota can replicate beneficial host phenotypes. | Highlights the causal role of the microbiota in mediating polyamine effects. | nih.gov |

Neurological and Cognitive Implications of Spermine

Regulation of Brain Glutamate Receptors

Spermine is known to modulate the activity of certain glutamate receptors in the brain, particularly the N-methyl-D-aspartate (NMDA) receptor. nih.gov Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are crucial for synaptic transmission and plasticity. nih.govwikipedia.org

Spermine can interact with a specific polyamine binding site on the NMDA receptor, influencing its function. researchgate.net This modulation can affect the receptor's ion channel properties and its response to glutamate. The subunit composition of NMDA receptors can vary in different brain regions, and this may influence their sensitivity to spermine. nih.gov

Studies have shown that spermine can enhance the activity of NMDA receptors, which can, in turn, influence neuronal excitability. researchgate.net For example, in the auditory thalamus of juvenile gerbils, spermine was found to slow the decay of excitatory postsynaptic potentials and promote neuronal firing, effects that were dependent on NMDA receptor modulation. researchgate.net

Influence on Cognitive Processes such as Learning and Memory

Polyamines, including spermine and its precursor spermidine, have been implicated in cognitive processes such as learning and memory. wikipedia.orgnih.gov The NMDA receptor, which is modulated by spermine, plays a critical role in synaptic plasticity, a cellular mechanism that underlies learning and memory. wikipedia.org

Research in animal models has demonstrated that dietary supplementation with spermidine can improve cognitive function. nih.gov In aged mice, spermidine feeding was shown to improve spatial learning. nih.gov The beneficial effects of spermidine on cognition are thought to be linked to its ability to promote autophagy and maintain mitochondrial function in neurons. nih.gov

While much of the research has focused on spermidine, as the precursor to spermine, its effects are intrinsically linked to the polyamine pathway. Some studies suggest that the cognitive-enhancing effects of spermidine are mediated through its interaction with the polyamine binding site on the NMDA receptor. researchgate.net

| Polyamine | Effect on Cognition | Potential Mechanism of Action | References |

| Spermidine | Improved spatial learning in aged mice. | Promotion of neuronal autophagy and mitochondrial function. | nih.gov |

| Spermine/Spermidine | Modulation of learning and memory processes. | Interaction with the polyamine binding site on the NMDA receptor. | researchgate.net |

Association with Neurodevelopmental and Neurological Disorders (e.g., Snyder-Robinson Syndrome)

Disruptions in polyamine metabolism, particularly in the synthesis of spermine, are associated with a rare X-linked intellectual disability disorder known as Snyder-Robinson Syndrome (SRS). nih.govnih.gov This syndrome is caused by loss-of-function mutations in the spermine synthase (SMS) gene. nih.gov

The deficiency of the SMS enzyme in individuals with SRS leads to an inability to convert spermidine to spermine. nih.gov This results in a characteristic biochemical phenotype of decreased spermine levels and an accumulation of its precursor, spermidine. nih.gov The clinical features of SRS include intellectual disability, hypotonia, seizures, and skeletal abnormalities such as osteoporosis and kyphoscoliosis. nih.govnih.gov

The cellular and molecular mechanisms underlying the neuropathogenesis of SRS are under investigation. Studies using models of SRS have shown that the imbalance in polyamines can lead to excessive spermidine catabolism, generating toxic metabolites that cause lysosomal dysfunction and oxidative stress. researchgate.net This highlights the critical importance of tightly regulated spermine levels for normal neurological development and function.

| Disorder | Genetic Basis | Biochemical Abnormality | Key Neurological Features |

| Snyder-Robinson Syndrome (SRS) | Loss-of-function mutations in the spermine synthase (SMS) gene. | Decreased spermine levels and accumulation of spermidine. | Intellectual disability, seizures, hypotonia. |

Intermolecular Cross-Talk of Spermine with Other Biological Regulators

Spermine, a ubiquitous polyamine, does not function in isolation within organisms. Its physiological and biological roles are intricately connected with other signaling molecules and regulatory pathways. This section explores the complex intermolecular cross-talk between spermine and key biological regulators, specifically phytohormones and nitric oxide pathways, highlighting the synergistic and antagonistic interactions that modulate various cellular processes.

Interactions with Phytohormones (e.g., Abscisic Acid, Salicylic Acid, Ethylene)

Spermine is deeply integrated into the phytohormone signaling network, influencing plant growth, development, and stress responses through complex interactions with hormones like abscisic acid (ABA), salicylic acid (SA), and ethylene. nih.govresearchgate.net This interplay allows for a finely tuned response to both internal developmental cues and external environmental challenges.

Abscisic Acid (ABA): Spermine plays a significant role in modulating plant stress responses, partly through its interaction with the stress hormone ABA. nih.govfrontiersin.org Research in Arabidopsis has shown that an increase in free spermine levels can lead to higher endogenous ABA levels and promote the transcription of ABA-inducible genes. nih.govnih.gov This suggests that spermine may act upstream of ABA in certain stress response pathways. For instance, spermine appears to modulate ABA biosynthesis by affecting the expression of key genes like 9-cis-epoxycarotenoid dioxygenase (NCED3), which encodes a rate-limiting enzyme in ABA synthesis. nih.govfrontiersin.org This interaction is crucial for tolerance to abiotic stresses such as high salinity. nih.gov Interestingly, some of spermine's protective effects occur independently of ABA, indicating that spermine is involved in both ABA-dependent and ABA-independent stress response pathways. nih.govfrontiersin.org Conversely, spermine-deficient mutants exhibit lower tolerance to salt stress, reinforcing the importance of this polyamine in stress resilience. nih.govnih.gov

Table 1: Summary of Research Findings on Spermine and Abscisic Acid Interaction in Arabidopsis

| Observation | Experimental Context | Key Finding | Reference |

|---|---|---|---|

| Increased Endogenous ABA | Transgenic plants with elevated free spermine levels | Spermine accumulation leads to an increase in the plant's own ABA levels. | nih.govnih.gov |

| Modulation of Gene Expression | Spermine-accumulating plants under salt stress | Spermine promotes the transcription of ABA-inducible genes and affects the expression of the ABA biosynthesis gene NCED3. | nih.gov |

| ABA-Independent Pathway | Blocking ABA biosynthesis in spermine-accumulating plants | The stress-tolerant phenotype was only partially reversed, suggesting spermine also acts through pathways that do not involve ABA. | nih.govfrontiersin.org |

| Reduced Stress Tolerance | Spermine-deficient mutants (e.g., spms-1) | Lack of spermine is correlated with a decreased tolerance to salt stress. | nih.gov |

Salicylic Acid (SA): Spermine also engages in significant cross-talk with salicylic acid, a key hormone in plant defense against biotrophic pathogens. The interaction can be synergistic, as seen in wheat under salt stress, where combined application of spermine and SA improved growth and yield by enhancing endogenous levels of both compounds and activating antioxidant defense machinery. nih.gov However, the relationship can also be complex and antagonistic. In Arabidopsis, a deficiency in spermine was found to compromise the activation of the SA pathway and related defense mechanisms against pathogens like Pseudomonas syringae. nih.gov This dampening of SA responses suggests that spermine is necessary for a robust SA-mediated defense. nih.govresearchgate.net The lack of spermine can shift the balance towards jasmonic acid (JA)-mediated defense pathways, highlighting an antagonistic relationship between SA and JA signaling that is modulated by spermine. nih.gov

Ethylene: The interaction between spermine and ethylene is largely defined by competition for a common biosynthetic precursor, S-adenosylmethionine (SAM). ias.ac.innih.gov This metabolic link often results in antagonistic physiological effects, particularly in processes like fruit ripening and senescence. ias.ac.inresearchgate.net Generally, polyamines like spermine are considered anti-senescence agents, while ethylene is known to promote it. ias.ac.in An increase in polyamine biosynthesis can limit the availability of SAM for ethylene production, thereby inhibiting ethylene-dependent processes. ias.ac.inmdpi.com For example, high levels of polyamines can delay senescence by inhibiting the synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC), the direct precursor of ethylene. ias.ac.in This competitive relationship provides a critical regulatory node for controlling developmental processes and stress responses in plants. nih.govmdpi.com

Modulatory Effects on Nitric Oxide Pathways

Spermine is a potent modulator of nitric oxide (NO) signaling pathways in both plants and animals. nih.govpublish.csiro.au Nitric oxide is a gaseous signaling molecule involved in a vast array of physiological processes, and its interaction with polyamines represents a significant signaling nexus. nih.govpublish.csiro.aumdpi.com

In plants, the exogenous application of spermine can induce a rapid and significant production of NO. nih.govoup.com Studies in Arabidopsis seedlings have demonstrated that spermine is more effective at stimulating NO release than other polyamines like spermidine and putrescine. oup.com This NO production occurs with almost no lag phase, suggesting a direct and efficient signaling connection. nih.govoup.com

The precise mechanism by which spermine induces NO synthesis is still under investigation, but it is thought to be linked to the catabolism of polyamines by polyamine oxidases (PAOs). nih.gov The oxidation of spermine by PAO produces hydrogen peroxide (H₂O₂), which in turn may stimulate NO production through yet-to-be-defined pathways. nih.gov This functional overlap and interaction between NO and polyamine signaling cascades are crucial for responses to both biotic and abiotic stresses. nih.govfrontiersin.org The spermine-NO crosstalk is implicated in regulating membrane stabilization, neutralizing acids, and suppressing the generation of reactive oxygen species (ROS) under stress conditions. publish.csiro.au

Table 2: Research Findings on Spermine's Modulation of Nitric Oxide Pathways in Plants

| Organism/System | Experimental Treatment | Observed Effect | Proposed Mechanism/Significance | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana seedlings | Exogenous application of spermine | Rapid and significant increase in NO release. | Spermine acts as a signal to trigger NO biosynthesis, potentially mediating stress responses. | nih.govoup.com |

| Tomato seedlings | Spermine application under chilling stress | Elevated NO and H₂O₂ levels; enhanced nitrite reductase (NR) and polyamine oxidase (PAO) activities. | Highlights the interplay between spermine, H₂O₂, and NO in abiotic stress tolerance. | frontiersin.org |

| Various plant species | Abiotic stress conditions | Crosstalk between polyamines and NO contributes to stress adaptation strategies like membrane stabilization and ROS suppression. | NO may act as a downstream mediator of polyamine actions in stress signaling. | publish.csiro.au |

In animal systems, the relationship is also complex. Polyamines can influence the activity of nitric oxide synthase (NOS), the enzyme responsible for NO production from L-arginine. researchgate.net Depending on the context, spermine can either inhibit NOS activity or, in other scenarios, its metabolism can contribute to signaling cascades that involve NO. researchgate.net This interplay is crucial in various physiological and pathological processes, including neurotransmission and the response to seizures. researchgate.net The competition between NOS and arginase for their common substrate, L-arginine, can also be influenced by polyamine levels, further linking these two pathways. researchgate.net

Epigenetic Regulation Mediated by Spermine

Spermine's Influence on Histone Acetylation and Deacetylation

Spermine (B22157) has been shown to modulate the activity of enzymes involved in histone acetylation and deacetylation, which are critical for altering chromatin structure and gene accessibility. The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) is crucial for transcriptional regulation, and spermine can influence this equilibrium.

Research indicates that polyamines can enhance the activity of certain HATs. For instance, studies have shown that polyamines stimulate the translation of the histone acetyltransferases GCN5 and HAT1. nih.gov This leads to increased acetylation of specific lysine (B10760008) residues on histones H3 and H4, promoting a more open chromatin structure that is permissive for transcription. nih.gov In polyamine-deficient cells, the activities of both nuclear and cytoplasmic HATs are significantly diminished, resulting in a global decrease in histone H3 and H4 acetylation. nih.gov

Conversely, spermine and its precursor, spermidine (B129725), have been found to inhibit the activity of certain HDACs. In yeast, spermine at a concentration of 2 mM was demonstrated to fully inhibit histone deacetylase activity, leading to a substantial increase in the incorporation of acetate (B1210297) into histones. psu.edunih.gov More recent research has identified HDAC10 as a polyamine deacetylase, with a preference for acetylated polyamine substrates. nih.govnih.govaacrjournals.org The inhibition of HDACs by spermine can lead to a state of histone hyperacetylation, which is generally associated with transcriptional activation.

The effect of polyamines on HATs can be complex and concentration-dependent. For example, spermidine exhibits a bimodal effect on the HAT P/CAF, activating it at low micromolar concentrations and competitively inhibiting it at higher concentrations. tandfonline.com This suggests a nuanced regulatory mechanism where local concentrations of polyamines can fine-tune the activity of histone-modifying enzymes.

| Enzyme | Effect of Polyamines | Observed Outcome | Reference |

|---|---|---|---|

| Histone Acetyltransferases (GCN5, HAT1) | Stimulation of translation | Increased acetylation of histones H3 and H4 | nih.gov |

| Yeast Histone Deacetylase | Inhibition by Spermine (2 mM) | Increased histone acetylation | psu.edunih.gov |

| P/CAF (a HAT) | Bimodal effect of Spermidine | Activation at low concentrations, inhibition at high concentrations | tandfonline.com |

| HDAC10 | Identified as a polyamine deacetylase | Deacetylation of acetylated polyamines | nih.govnih.govaacrjournals.org |

Regulation of DNA Methylation (e.g., Activation of DNA Methyltransferase 3A and 3B)

Spermine plays a crucial role in the regulation of DNA methylation by influencing the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns. nih.govnih.gov In particular, spermine has been shown to activate the de novo DNA methyltransferases, DNMT3A and DNMT3B. nih.govnih.govmdpi.com

Studies using Jurkat cells have demonstrated that under conditions of polyamine depletion, induced by the ornithine decarboxylase inhibitor DFMO, the activities of DNMT1, DNMT3A, and DNMT3B are markedly decreased. nih.govnih.govmdpi.com Supplementation with spermine under these conditions did not alter the protein levels of these enzymes but significantly activated DNMT3A and, even more so, DNMT3B. nih.govnih.govmdpi.com This activation is critical for the de novo methylation of DNA, a process essential for normal development and cellular differentiation. nih.gov

The mechanism by which spermine activates DNMTs is linked to its role in polyamine metabolism and its influence on the concentration of S-adenosylmethionine (SAM), the universal methyl donor. Spermine supplementation can lead to an increased availability of SAM, which in turn enhances the activity of DNMTs. nih.gov

| Enzyme | Condition | Effect of Spermine Supplementation | Reference |

|---|---|---|---|

| DNMT1 | DFMO-induced polyamine depletion | No significant activation | cngb.org |

| DNMT3A | DFMO-induced polyamine depletion | Activation | nih.govnih.govmdpi.comcngb.org |

| DNMT3B | DFMO-induced polyamine depletion | Marked activation | nih.govnih.govmdpi.comcngb.org |

Impact on Gene Methylation Status in Biological Processes

By modulating the activity of DNMTs, spermine has a profound impact on the gene methylation status across the genome, which in turn affects various biological processes, including aging and carcinogenesis. nih.govnih.govnih.gov Long-term increased intake of polyamines has been shown to inhibit the age-associated increase in aberrant DNA methylation. nih.govnih.govnih.gov

In the context of aging, a decrease in the activity of ornithine decarboxylase, a key enzyme in polyamine synthesis, is associated with decreased DNMT activity and subsequent changes in DNA methylation patterns. nih.gov Spermine supplementation can counteract these changes, suggesting a role in maintaining a youthful epigenetic profile. nih.govresearchgate.netproquest.com For instance, spermine can reverse the aberrant methylation status induced by ODC inhibition. nih.gov

In cancer biology, the role of spermine and DNA methylation is complex. Spermine-related DNA hypermethylation has been observed in genes associated with collagen formation in patients experiencing chemotherapy-induced hand-foot syndrome. nih.gov Furthermore, exogenous spermine has been shown to augment DNMT activity in colon cancer cells and inhibit global alterations in DNA methylation status induced by polyamine deficiency. nih.gov This suggests that maintaining appropriate spermine levels may be important in preventing pathological changes in gene methylation associated with tumorigenesis. nih.gov

Role of Spermine in Promoter Regions of Genes and Epigenetic Modifications

The epigenetic modifications mediated by spermine are particularly critical in the promoter regions of genes, where they can directly influence gene transcription. The methylation of CpG islands in promoter regions is a well-established mechanism for gene silencing.

Spermine's influence on DNMT activity can lead to changes in the methylation of specific gene promoters. For example, in Jurkat cells, spermine treatment was found to increase the activity of DNA methyltransferases, leading to enhanced methylation of the promoter of the ITGAL gene. researchgate.net This hypermethylation resulted in the suppression of the expression of Lymphocyte Function-Associated Antigen 1 (LFA-1), a protein involved in immune responses. researchgate.net

Furthermore, epigenetic modifications in the promoter region of the spermidine/spermine N1-acetyltransferase (SAT1) gene, which plays a key role in polyamine catabolism, have been shown to influence its expression levels. nih.gov This indicates a feedback loop where polyamine levels can regulate the expression of enzymes involved in their own metabolism through epigenetic mechanisms. The interplay between genetic variations (haplotypes) and CpG methylation in the SAT1 promoter region further highlights the intricate control of gene expression by both genetic and epigenetic factors. nih.gov

| Gene | Effect of Spermine | Epigenetic Modification | Consequence | Reference |

|---|---|---|---|---|

| ITGAL (encodes LFA-1) | Increased DNMT activity | Enhanced promoter methylation | Suppressed gene expression | researchgate.net |

| SAT1 | Influences promoter activity | CpG methylation is negatively correlated with expression | Regulation of polyamine catabolism | nih.gov |

| Tumor Suppressor Genes | Altered polyamine metabolism | Significant changes in promoter methylation | Potential role in carcinogenesis | cngb.org |

Advanced Research Methodologies and Experimental Models in Spermine Studies

In Vitro Systems for Investigating Spermine's Cellular Effects

In vitro systems provide controlled environments to study the cellular effects of spermine (B22157) and its modified forms. These systems are instrumental in dissecting spermine's interactions at the cellular level.

Application of Diverse Cell Culture Models in Polyamine Research

Cell culture models are fundamental for investigating spermine's impact on cellular processes. Studies utilizing these models explore spermine's role in cellular metabolism, stress resistance, and its interaction with cellular components. For instance, research on genetically modified organisms, such as spermine synthase-deficient mice, has provided insights into spermine's essential functions, and cell culture derived from these models can further elucidate specific cellular responses to spermine deficiency or supplementation tandfonline.comportlandpress.comportlandpress.com. Protected spermine derivatives, like Spermine(HBBB), are employed in solid-phase peptide synthesis and conjugation chemistry, often involving cell-based assays to evaluate their efficacy in applications such as gene delivery systems chempep.com. While direct studies on Spermine(FBBSuc-OH) in diverse cell culture models are not extensively detailed in the provided search results, its utility as a linker suggests potential applications in creating functionalized biomolecules for cell-based assays or studying cellular uptake mechanisms chempep.comnih.gov.

Spermine-Mediated Enhancement of Gene Transfection Efficiency in Experimental Systems

Polyamines, including spermine, are known for their polycationic nature, enabling them to interact with negatively charged nucleic acids like DNA and RNA. This property makes them valuable in gene delivery systems. Spermine derivatives can be incorporated into gene delivery vectors, such as cationic lipids or polymers, to enhance the encapsulation and subsequent transfection efficiency of nucleic acids into cells chempep.comaging-us.com. For example, spermine phosphoramidite (B1245037) is used to create oligospermine-oligonucleotide conjugates (ZNA®), which have demonstrated utility in various molecular biology applications, including PCR and microRNA detection, by stabilizing duplex formation and increasing binding affinities glenresearch.com. While specific transfection efficiency data for Spermine(FBBSuc-OH) is not detailed, its role as a linker suggests it could be integrated into such gene delivery constructs to potentially modulate their performance. Research indicates that spermine-modified silk fibroin (CASF) has shown higher transfection efficiency and lower cytotoxicity compared to polyethyleneimine (PEI) in human endothelial cells nih.gov.

In Vivo Models for Comprehensive Analysis of Spermine Function

In vivo models are critical for understanding spermine's physiological roles and its impact on systemic processes within a complex organism.

Utilization of Genetically Modified Organisms (e.g., Spermine Synthase Deficient Mice, Transgenic Plants)

Genetically modified organisms (GMOs) have been pivotal in unraveling the functions of spermine. Spermine synthase (SMS)-deficient mice, such as the Gy mouse, which has a deletion on the X chromosome including the SMS gene, serve as a crucial model for studying spermine deficiency tandfonline.comportlandpress.comoup.comspringernature.com. These mice exhibit multiple abnormalities, including neurological symptoms, deafness, and reduced viability, highlighting spermine's essential role in mammalian development and physiology. Studies using these mice have shown that the absence of spermine affects various organs, including the inner ear and brain tandfonline.com. In plants, genetic manipulation of polyamine metabolism, such as overexpressing spermine synthase or ornithine decarboxylase, has been used to study stress tolerance and developmental processes aging-us.comnih.govmpg.de. For instance, transgenic plants with altered polyamine levels have shown increased resistance to various stresses, including cold and pathogen infection aging-us.com.

Application of Animal Models for Investigating Spermine's Role in Systemic Processes (e.g., Abdominal Aortic Aneurysm Mouse Model)

Molecular and Biochemical Techniques for Spermine Research

A range of molecular and biochemical techniques are employed to synthesize, characterize, and analyze spermine and its derivatives, providing critical data for understanding their structure-activity relationships and biological functions.

Synthesis and Conjugation Chemistry: The synthesis of spermine derivatives often involves selective protection of amine groups, enabling controlled chemical modifications. Solid-phase synthesis strategies are utilized to create complex spermine conjugates, including those for oligonucleotide synthesis glenresearch.comgenelink.comlookchem.comjst.go.jpnih.govresearchgate.netresearchgate.netglenresearch.comacs.org. Spermine phosphoramidite is a key reagent for producing spermine-oligonucleotide conjugates (ZNA®), which are used in advanced molecular biology applications glenresearch.comgenelink.comglenresearch.comacs.org. Spermine(FBBSuc-OH), as a linker, can be incorporated into various molecular structures through conjugation chemistry chempep.comnih.gov.